molecular formula C10H10ClN B3148486 2-(3-Chlorophenyl)-2-methylpropanenitrile CAS No. 64798-33-0

2-(3-Chlorophenyl)-2-methylpropanenitrile

Cat. No. B3148486
CAS RN: 64798-33-0
M. Wt: 179.64 g/mol
InChI Key: IYJBBMPFLUJOPB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-methylpropanenitrile, commonly referred to as CMPC, is an organic compound with a variety of uses in scientific research. It is a colorless liquid with a slightly sweet odor and is soluble in both organic and aqueous solvents. CMPC is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of applications, including organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Chemical Analysis and Quantitative Determination

  • Quantitative Determination in Herbicides : A method for quantitative determination of a related compound, chlorphenprop-methyl, in herbicides is described. This technique can potentially be applied to similar compounds like 2-(3-Chlorophenyl)-2-methylpropanenitrile for analyzing technical and formulated products (Výboh et al., 1972).

Photocatalytic Degradation

  • Degradation of Chlorophenols : Research on the photocatalytic degradation of chlorophenols like 2-chlorophenol in titanium dioxide suspensions indicates potential applications in environmental remediation and pollutant degradation (Lin et al., 2018).

Chemical Synthesis and Reactions

  • Synthesis of Antibacterial Agents : Studies have synthesized derivatives of chlorophenyl compounds, demonstrating their application in creating novel antibacterial agents. This suggests similar applications for this compound in pharmaceutical synthesis (Sheikh et al., 2009).
  • Electrophilic Reactions : Research on the use of alpha-nitro ketone in reactions with chlorophenyl compounds highlights the role of such chemicals in synthesizing novel organic compounds (Zhang et al., 2004).
  • Synthesis of GABAB Receptor Antagonists : The synthesis of chlorophenyl-nitropropan compounds as specific GABA and GABAB receptor agonists underlines the potential pharmaceutical applications of similar compounds (Abbenante et al., 1994).

Spectroscopic and Structural Studies

  • Vibrational Spectroscopic Studies : Investigations using FT-IR and FT-Raman techniques on chlorophenyl derivatives provide a framework for analyzing the molecular structure and properties of related compounds like this compound (Kuruvilla et al., 2018).
  • Conformational Analysis : Studies on the conformational aspects of chlorophenyl compounds can inform the understanding of the physical and chemical properties of this compound (Rodríguez et al., 1994).

properties

IUPAC Name

2-(3-chlorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJBBMPFLUJOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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